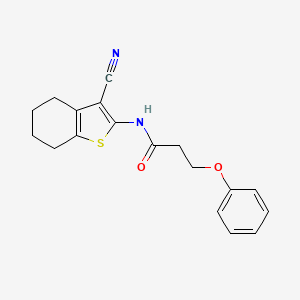

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c19-12-15-14-8-4-5-9-16(14)23-18(15)20-17(21)10-11-22-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCZALHNKJFAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCOC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydrobenzothiophene ring, followed by the introduction of the cyano group and the phenoxypropanamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiophene-derived amides, which exhibit structural diversity through variations in substituents on the tetrahydrobenzothiophene core or the side chain. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Benzothiophene Derivatives

Key Observations :

tert-Pentyl and cyclohexyl groups (e.g., in and ) introduce steric bulk, which may modulate binding affinity or conformational stability in target interactions . Coumarin-carboxamide substitution () introduces a fused aromatic system, enabling UV-vis activity and applications in photodynamic therapies or sensors .

Functional Group Diversity :

- Hydroxamic acids (e.g., compounds 6–10 in ) replace the amide with a hydroxamate group, conferring metal-chelating properties and antioxidant activity .

- Triazole derivatives () incorporate nitrogen-rich heterocycles, often associated with antimicrobial or kinase-inhibitory activity .

Synthetic Pathways :

- The target compound and its analogs are likely synthesized via nucleophilic substitution (e.g., amide coupling) or cyclization reactions, as seen in related benzothiophene systems .

Physicochemical Properties: The cyano group in the target compound enhances polarity and hydrogen-bonding capacity, while the phenoxy moiety contributes to aromatic stacking interactions. Compared to the coumarin derivative (350.39 g/mol), the target compound’s lower molecular weight (340.44 g/mol) may favor better bioavailability .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide is a compound that has garnered attention for its biological activity, particularly as an inhibitor of specific kinases involved in signaling pathways. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C18H20N2OS

- Molecular Weight : 320.43 g/mol

- CAS Number : Not explicitly provided in the sources but related compounds have been documented.

This compound primarily functions as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes including stress responses, apoptosis, and inflammation.

Inhibition Profile

Research indicates that this compound selectively inhibits JNK2 and JNK3 with high potency:

| Kinase | pIC50 | Selectivity |

|---|---|---|

| JNK2 | 6.5 | Selective over JNK1 |

| JNK3 | 6.7 | Selective over p38α and ERK2 |

The unique binding mode observed through X-ray crystallography suggests that the 3-cyano substituent forms hydrogen bonds with the ATP-binding site of JNK3, contributing to its inhibitory activity .

Biological Activity

The biological activity of this compound has been explored in various studies:

- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines by inducing apoptosis through the activation of the JNK signaling pathway.

- Neuroprotective Effects : Given its role in neuronal signaling pathways, it has been investigated for potential neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells .

- Inflammatory Response Modulation : The compound's ability to inhibit JNK signaling suggests it may also modulate inflammatory responses, making it a candidate for further research in inflammatory diseases .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines compared to controls.

- Neurodegenerative Disease Models : In models of neurodegeneration, this compound showed promise in reducing neuronal death and preserving function by modulating JNK activity.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions between substituted benzothiophene precursors and activated carboxylic acid derivatives (e.g., phenoxypropanoic acid). A common method involves:

Acylation : Reacting 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with 3-phenoxypropionyl chloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base like triethylamine.

Purification : Column chromatography (silica gel, 60–120 mesh) with a hexane/ethyl acetate gradient (20–40%) is used to isolate the product .

Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and reaction time (overnight stirring at room temperature) can improve yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- 1H/13C NMR : Confirm the presence of the tetrahydrobenzothiophene core (δ 1.5–2.5 ppm for cyclohexene protons, δ 120–130 ppm for cyano and aromatic carbons). The phenoxy group appears as a triplet (δ 4.2–4.5 ppm for –OCH2–) and aromatic protons (δ 6.8–7.4 ppm) .

- EI-MS/LC-MS : Look for the molecular ion peak ([M+H]+) at m/z ~367.4 and fragmentation patterns consistent with the benzothiophene and phenoxy moieties .

- IR Spectroscopy : Bands at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups.

Q. How can researchers screen this compound for preliminary biological activity?

- Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. Evidence suggests activity via inhibition of bacterial DNA helicases (e.g., RecBCD) .

- Anti-inflammatory Screening : COX-2/5-LOX inhibition assays (ELISA or fluorometric methods) assess NSAID potential .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) ensure selectivity.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?

Contradictions may arise from dynamic processes (e.g., rotational isomerism in the phenoxy group) or impurities. Strategies include:

- Variable-Temperature NMR : Cooling the sample to –40°C slows bond rotation, simplifying splitting patterns.

- 2D NMR (COSY, HSQC) : Correlate protons and carbons to assign overlapping signals. For example, HSQC can resolve cyclohexene CH2 groups .

- X-ray Crystallography : Definitive structural assignment via crystal structure determination (e.g., SHELX refinement) resolves ambiguities .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Crystal Packing : Bulky substituents (phenoxy, cyano) may hinder crystallization. Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Hydrogen Bonding : The amide N–H forms an intramolecular hydrogen bond with the cyano group (S(6) motif), stabilizing the crystal lattice. Weak π–π interactions (3.9 Å spacing) require high-resolution data (CuKα, λ = 1.5418 Å) for detection .

- Refinement : SHELXL-2018 can model disorder in the cyclohexene ring. Apply restraints to anisotropic displacement parameters (ADPs) for flexible moieties .

Q. How do structural modifications (e.g., substituents on the benzothiophene core) influence bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

- Cyano Group : Critical for helicase inhibition; replacing it with –COOH reduces potency by 10-fold .

- Phenoxy Chain : Elongation (e.g., –OCH2CH2–) enhances COX-2 binding affinity (ΔG = –8.2 kcal/mol in docking studies) .

- Benzothiophene Ring Saturation : Partial unsaturation (e.g., dihydro derivatives) improves metabolic stability but reduces solubility.

Q. What computational methods are suitable for studying interactions between this compound and target enzymes (e.g., COX-2)?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. The phenoxy group occupies COX-2’s hydrophobic pocket (PDB: 5KIR), while the cyano group hydrogen-bonds with Arg120 .

- MD Simulations : GROMACS or AMBER assess stability of ligand-enzyme complexes (20 ns trajectories, NPT ensemble). Root-mean-square deviation (RMSD) <2 Å indicates stable binding.

- QM/MM : Hybrid quantum mechanics/molecular mechanics models optimize electronic interactions (e.g., charge transfer in the amide moiety) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.